3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid

Description

Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

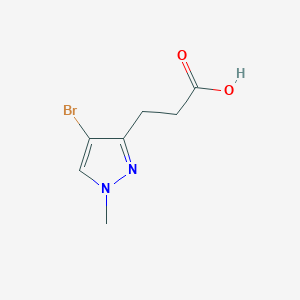

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid is systematically named according to IUPAC conventions. Its structure comprises a pyrazole ring substituted with bromine at the 4-position, a methyl group at the 1-position, and a propanoic acid side chain attached to the 3-position of the pyrazole ring. The molecular formula is C₇H₉BrN₂O₂ , with a molecular weight of 233.06 g/mol .

Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Bromo-1-methylpyrazol-3-yl)propanoic acid |

| Synonyms | 1006440-27-2, GQB44031, BBL040998 |

| SMILES | CN1C=C(C(=N1)CCC(=O)O)Br |

| InChIKey | LMCHQMQCQBILJW-UHFFFAOYSA-N |

The propanoic acid moiety contributes to the compound’s solubility and reactivity, while the brominated pyrazole ring influences electronic properties and potential biological interactions.

Crystallographic and Conformational Studies

Crystallographic analysis of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid would typically involve X-ray diffraction to resolve its atomic arrangement. Key features include:

- Pyrazole Ring Geometry : The pyrazole ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2. Bromine substitution at position 4 introduces steric and electronic effects, potentially altering intermolecular interactions.

- Propanoic Acid Side Chain : The carboxylic acid group facilitates hydrogen bonding with adjacent molecules, influencing crystal packing. The methyl group at position 1 may adopt a staggered conformation relative to the pyrazole ring.

While specific crystallographic data for this compound is not publicly available, the Cambridge Crystallographic Data Centre (CCDC) provides methodologies for analyzing similar brominated pyrazole derivatives. These include:

| Technique | Application |

|---|---|

| Single-crystal XRD | Determining bond lengths/angles |

| Powder XRD | Identifying polymorphs |

| Hydrogen-bond mapping | Analyzing supramolecular networks |

The bromine atom’s electron-withdrawing nature may lead to distinct crystallographic motifs compared to non-brominated pyrazole derivatives.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals for 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid include:

| Region | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Proton (¹H NMR) | 1.5–2.0 | Singlet | Methyl group (pyrazole) |

| 2.2–2.5 | Triplet | CH₂ adjacent to COOH | |

| 3.0–3.5 | Quartet | CH₂ adjacent to pyrazole ring | |

| 7.0–7.5 | Doublet | Pyrazole proton (C-5) |

The methyl group’s singlet arises from its symmetrical environment, while the propanoic acid chain’s protons exhibit splitting due to vicinal coupling.

Infrared (IR) Spectroscopy

Critical absorption bands would include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2500–3500 | O–H stretch (carboxylic acid) |

| 1700–1750 | C=O stretch (carboxylic acid) |

| 1550–1600 | C=N stretch (pyrazole ring) |

The broad O–H stretch indicates strong hydrogen bonding, consistent with the carboxylic acid functionality.

Mass Spectrometry (MS)

The molecular ion peak would appear at m/z 233.06 (calculated from C₇H₉BrN₂O₂). Key fragments include:

| Fragment | m/z | Origin |

|---|---|---|

| [M]⁺ | 233.06 | Molecular ion |

| [M–COOH]⁺ | 187.04 | Loss of carboxylic acid |

| [C₃H₇BrN₂O₂]⁺ | 163.98 | Pyrazole ring with bromine |

Bromine’s isotopic pattern (¹Br: ~50%, ³⁵Br; ⁸¹Br: ~50%) would produce a characteristic doublet for the molecular ion.

Properties

IUPAC Name |

3-(4-bromo-1-methylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)2-3-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCHQMQCQBILJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599136 | |

| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006440-27-2 | |

| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Methylation of Pyrazole Precursors

A common strategy involves the sequential bromination and methylation of pyrazole intermediates. For example, 1H-pyrazole can undergo electrophilic bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-1H-pyrazole. Subsequent N-methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) introduces the 1-methyl group.

The propanoic acid side chain is introduced via alkylation. In a patented method, 4-bromo-1-methyl-1H-pyrazole reacts with acrylic acid derivatives under basic conditions. For instance, Michael addition of acrylonitrile followed by hydrolysis has been reported, though direct propanoic acid formation requires optimization of protecting groups.

Asymmetric Catalysis for Intermediate Synthesis

Patent CN105461630A details an asymmetric Michael addition using chiral squaric acid amide catalysts to synthesize pyrazole-containing nitriles. Although developed for cyclopentylpropionitrile intermediates, this approach is adaptable to propanoic acid synthesis. For example, reacting 4-bromo-1-methyl-1H-pyrazole with 2-cyanoacrylate esters in toluene at 0–50°C in the presence of a chiral catalyst yields enantiomerically enriched intermediates. Subsequent hydrolysis with NaOH (25% w/w) and acidification with HCl (35% w/w) converts the nitrile to propanoic acid.

Table 1: Reaction Conditions for Asymmetric Michael Addition

| Parameter | Value Range | Optimal Conditions |

|---|---|---|

| Catalyst Loading | 0.05–1 mol% | 0.1 mol% |

| Temperature | -70°C to 50°C | 0°C |

| Solvent | Toluene | Toluene |

| Reaction Time | 6–10 hours | 8 hours |

| Yield (After Hydrolysis) | 75–82% | 82% |

Hydrolysis of Nitrile or Ester Precursors

Propanoic acid derivatives are often synthesized via hydrolysis of nitriles or esters. Patent CN107674026B describes the hydrolysis of 3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropionitrile using NaOH (25% w/w) at 65°C, followed by acidification to pH 2–4 with HCl. Adapting this method, 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propanenitrile can be hydrolyzed under similar conditions to yield the target acid.

Key Variables in Hydrolysis:

- Base Concentration: Higher NaOH concentrations (20–30% w/w) improve hydrolysis rates but risk side reactions.

- Temperature: Elevated temperatures (60–100°C) reduce reaction time but may degrade acid-sensitive intermediates.

- Acid Choice: HCl is preferred over H2SO4 due to fewer byproducts.

Comparative Analysis of Synthetic Routes

Direct Alkylation vs. Multi-Step Synthesis

Direct alkylation of pre-brominated pyrazoles offers simplicity but struggles with regioselectivity. Multi-step approaches, such as those involving asymmetric catalysis, provide better stereochemical control but require costly catalysts. For instance, the chiral squaric acid amide catalyst in Patent CN105461630A achieves enantiomeric excess (ee) >90%, though this is unnecessary for non-chiral targets like 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid.

Yield and Purity Considerations

Hydrolysis-based methods typically yield 75–85% pure product, necessitating recrystallization for pharmaceutical-grade material. The AstaTech product specifies 95% purity, achievable via normal hexane recrystallization as demonstrated in Patent CN105461630A.

Table 2: Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Direct Alkylation | 60–70 | 80–85 | Low regioselectivity |

| Asymmetric Catalysis | 75–82 | 90–96 | High catalyst cost |

| Nitrile Hydrolysis | 80–85 | 92–95 | Extended reaction time |

Challenges and Optimization Strategies

Regioselective Bromination

Bromination of 1-methyl-1H-pyrazole at the 4-position is challenging due to competing 5-bromo isomer formation. Using directing groups or Lewis acids (e.g., FeCl3) can improve regioselectivity, though this adds steps.

Byproduct Formation During Hydrolysis

Incomplete hydrolysis of nitriles generates amide byproducts. Patent CN107674026B mitigates this via stepwise pH adjustment: hydrolyzing at pH 12–14, then acidifying to pH 2–4 for decarboxylation.

"The integration of asymmetric catalysis and hydrolytic transformations provides a robust framework for synthesizing complex pyrazolecarboxylic acids."

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under specific conditions.

Key Reactions:

-

Hydroxylation : Treatment with aqueous NaOH (1–2 M) at 80–100°C replaces Br with -OH, forming 3-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)propanoic acid .

-

Amination : Reaction with ammonia or primary amines in ethanol at 60°C yields 3-(4-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at the 4-position .

Carboxylic Acid Derivative Formation

The propanoic acid group participates in standard carboxylate reactions:

a. Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) produces corresponding esters :

-

Example : Methyl ester formation achieves >90% yield with methanol and H₂SO₄ at reflux.

b. Amide Synthesis

Coupling with amines via carbodiimides (e.g., DCC, EDC) forms amides:

-

Reagents : DCC, HOBt, amine (e.g., benzylamine)

-

Yield : 70–85% for primary amines; lower for bulky amines.

c. Salt Formation

Neutralization with NaOH or KOH generates water-soluble sodium/potassium salts .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂ from the propanoic acid chain:

-

Conditions : Heating at 150–200°C or treatment with Pb(OAc)₄ in acetic acid.

-

Product : 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propane.

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though bromine’s electron-withdrawing effect directs incoming groups to the 5-position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

-

Halogenation : Further bromination or chlorination occurs under radical conditions .

Reduction Reactions

a. Carboxylic Acid Reduction

LiAlH₄ reduces the acid to 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propan-1-ol, though ester protection is often required to avoid side reactions.

b. Bromine Reduction

Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

- Anticancer Properties : Research indicates that compounds with pyrazole structures exhibit potential anticancer activity. For instance, 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid may interact with specific molecular targets implicated in cancer cell proliferation and survival.

- Antimicrobial Effects : Studies have shown that pyrazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Neuropharmacology

- Neuromodulatory Effects : The compound's structure may allow it to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study focused on synthesizing various pyrazole derivatives, including 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were evaluated for their antimicrobial activity. The results indicated that 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Material Science

The unique properties of 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid make it a valuable intermediate in synthesizing novel materials, particularly in developing polymers or coatings with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyrazole-based propanoic acid derivatives with variations in substituents, positions, and functional groups.

Structural and Substituent Variations

Table 1: Substituent Comparison

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl group in 1001518-85-9 lowers the pKa of the propanoic acid compared to the parent compound, enhancing its ionization at physiological pH .

Biological Activity

3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula CHBrNO, exhibits properties that may be useful in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, including antibacterial, antifungal, and other therapeutic potentials, supported by relevant studies and data.

- Molecular Formula : CHBrNO

- Molecular Weight : 233.065 g/mol

- Structure : Characterized by the presence of a bromine atom and a pyrazole ring, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal efficacy suggests that this compound could be a candidate for developing new antifungal agents .

The exact mechanism through which 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substitution on the pyrazole ring enhances its interaction with microbial cell membranes or specific enzymes, disrupting their function and leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, where it was found to exhibit superior antimicrobial properties compared to other derivatives lacking halogen substitutions . The study emphasized structure-activity relationships (SAR), indicating that halogenated pyrazoles generally exhibit enhanced biological activity due to increased lipophilicity and better membrane permeability.

Q & A

Q. How to design a study comparing the bioactivity of brominated vs. non-brominated pyrazole-propanoic acid analogs?

- Methodological Answer :

- Controls : Synthesize the non-brominated analog (3-(1-methyl-1H-pyrazol-3-yl)propanoic acid) .

- Assays : Use enzyme inhibition (e.g., COX-2) or cellular uptake studies with LC-MS quantification .

- Statistical Analysis : Apply ANOVA to compare IC values, ensuring n ≥ 3 replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.